Emofolin sodium

Description

Structure

3D Structure

Properties

CAS No. |

52386-42-2 |

|---|---|

Molecular Formula |

C21H27N7O6 |

Molecular Weight |

473.5 g/mol |

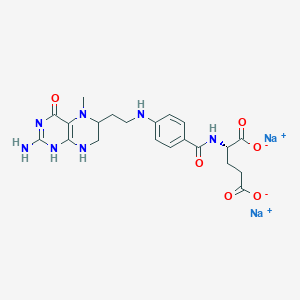

IUPAC Name |

2-[[4-[2-(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H27N7O6/c1-28-13(10-24-17-16(28)19(32)27-21(22)26-17)8-9-23-12-4-2-11(3-5-12)18(31)25-14(20(33)34)6-7-15(29)30/h2-5,13-14,23H,6-10H2,1H3,(H,25,31)(H,29,30)(H,33,34)(H4,22,24,26,27,32) |

InChI Key |

KCPBTDJBDDCNQE-UHFFFAOYSA-N |

SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

CN1C(CNC2=C1C(=O)N=C(N2)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Emofolin sodium; NSC 139490; NSC-139490; NSC139490; MeTHHF disodium; |

Origin of Product |

United States |

Foundational & Exploratory

Emofolin Sodium as a Dihydrofolate Reductase Inhibitor: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of emofolin sodium, a synthetic antifolate compound, and its role as an inhibitor of dihydrofolate reductase (DHFR). Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of action, presents detailed methodologies for its evaluation, and contextualizes its potential within the broader landscape of cancer therapeutics. While specific preclinical and clinical data for emofolin sodium are not extensively available in public literature, this guide furnishes the scientific framework and experimental protocols necessary to thoroughly characterize its activity and potential as a therapeutic agent. For comparative purposes, data and mechanisms of the well-established DHFR inhibitor, methotrexate, are referenced to provide a benchmark for evaluation.

Introduction: The Critical Role of Dihydrofolate Reductase in Cellular Proliferation

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, essential for the de novo synthesis of purines, thymidylate, and certain amino acids.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[2] THF and its derivatives are crucial one-carbon donors in various biosynthetic reactions that are fundamental for DNA replication and cellular proliferation.[1]

Rapidly dividing cells, characteristic of cancerous tissues, exhibit a high demand for nucleotide biosynthesis to support DNA synthesis. Consequently, the inhibition of DHFR presents a strategic and effective approach for cancer chemotherapy.[2][3] By blocking DHFR, antifolate drugs deplete the intracellular pool of THF, leading to the inhibition of DNA and RNA synthesis, and ultimately, cell death.[4]

Emofolin sodium, also known by its National Cancer Institute designation NSC 139490, is a synthetic antimetabolite analogue of folate with antineoplastic activity.[4] It functions by competing with the endogenous substrate, DHF, for the binding site on the DHFR enzyme.[4] This competitive inhibition disrupts the folate pathway, making emofolin sodium a compound of interest for oncological research and development.

Emofolin Sodium: Chemical Profile

A thorough understanding of the physicochemical properties of emofolin sodium is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| IUPAC Name | disodium;(2S)-2-[[4-[2-(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)ethylamino]benzoyl]amino]pentanedioate | [5] |

| Molecular Formula | C21H25N7Na2O6 | [5] |

| Molecular Weight | 517.4 g/mol | [5] |

| Synonyms | Emofolin sodium, NSC 139490, Ketotrexate disodium, Emfolin sodium, MeTHHF disodium | [4] |

Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

The primary mechanism of action of emofolin sodium is its competitive inhibition of dihydrofolate reductase.[4] As a structural analog of folate, it is recognized by and binds to the active site of the DHFR enzyme. This binding event prevents the endogenous substrate, dihydrofolate, from accessing the enzyme, thereby halting its reduction to tetrahydrofolate.

The consequences of DHFR inhibition are profound and multifaceted, leading to a cascade of events that culminate in cell cycle arrest and apoptosis. The depletion of tetrahydrofolate directly impacts the synthesis of thymidylate, a critical component of DNA, and purines, which are essential for both DNA and RNA synthesis.

Experimental Evaluation of Emofolin Sodium

A rigorous and systematic experimental approach is necessary to characterize the inhibitory activity of emofolin sodium and its potential as an anticancer agent. This section provides detailed, step-by-step methodologies for key in vitro assays.

Biochemical Assay: Spectrophotometric DHFR Inhibition Assay

This assay directly measures the enzymatic activity of DHFR and its inhibition by emofolin sodium in a cell-free system. The principle of this assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[6][7]

Materials:

-

Purified recombinant human DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Emofolin sodium

-

Methotrexate (as a positive control)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of emofolin sodium in a suitable solvent (e.g., DMSO or aqueous buffer) and create a serial dilution to test a range of concentrations.

-

Prepare a stock solution of methotrexate as a positive control.

-

Prepare working solutions of DHF and NADPH in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Purified DHFR enzyme

-

Varying concentrations of emofolin sodium or methotrexate. Include a vehicle control (solvent only).

-

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each concentration of emofolin sodium.

-

Plot the percentage of DHFR inhibition against the logarithm of the emofolin sodium concentration.

-

Determine the IC50 value, which is the concentration of emofolin sodium that inhibits 50% of the DHFR enzyme activity, by fitting the data to a suitable dose-response curve.

-

Cell-Based Assay: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation. It is a robust method to determine the cytotoxic effects of emofolin sodium on cancer cell lines. The principle of the assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product, which can be solubilized and quantified spectrophotometrically.[8]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium

-

Emofolin sodium

-

Methotrexate (as a positive control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at ~570 nm

Protocol:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of emofolin sodium and methotrexate in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control.

-

-

Incubation:

-

Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of emofolin sodium compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the emofolin sodium concentration.

-

Determine the IC50 value, which is the concentration of emofolin sodium that reduces cell viability by 50%.

-

Pharmacokinetics and Pharmacodynamics Considerations

Key PK/PD parameters to investigate for emofolin sodium would include:

-

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

-

Volume of distribution: The extent to which a drug distributes into body tissues.

-

Clearance: The rate at which a drug is removed from the body.

-

Half-life: The time it takes for the plasma concentration of a drug to reduce by half.

-

Target engagement: Confirmation that emofolin sodium reaches and binds to DHFR in vivo.

-

Dose-response relationship: The relationship between the dose of emofolin sodium and its therapeutic and toxic effects.

Comparative Analysis with Methotrexate

Methotrexate is a first-generation DHFR inhibitor and a cornerstone of cancer chemotherapy.[10] A comparative analysis of emofolin sodium with methotrexate would be essential to understand its potential advantages and disadvantages.

| Feature | Methotrexate | Emofolin Sodium (Projected) |

| Mechanism | Competitive inhibitor of DHFR | Competitive inhibitor of DHFR |

| Cellular Uptake | Primarily via the reduced folate carrier (RFC) | Likely utilizes folate transport systems |

| Resistance Mechanisms | Decreased uptake, increased efflux, DHFR gene amplification, mutated DHFR | Potentially susceptible to similar resistance mechanisms |

| Clinical Applications | Wide range of cancers and autoimmune diseases | To be determined through preclinical and clinical studies |

Future Directions and Conclusion

Emofolin sodium represents a molecule of interest within the class of DHFR inhibitors. The lack of extensive public data underscores the need for comprehensive preclinical evaluation to fully characterize its pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for such an investigation.

Future research should focus on:

-

Determining the IC50 values of emofolin sodium against purified DHFR and a panel of cancer cell lines.

-

Elucidating its cellular uptake and efflux mechanisms.

-

Investigating its efficacy in in vivo cancer models.

-

Characterizing its pharmacokinetic and pharmacodynamic properties.

-

Exploring potential mechanisms of resistance.

By systematically addressing these research questions, the scientific community can ascertain the therapeutic potential of emofolin sodium and its place in the armamentarium of anticancer agents. This technical guide serves as a foundational resource to enable and guide these critical research endeavors.

References

-

Creative BioMart. (n.d.). Dihydrofolate Reductase Colorimetric Activity Kit. Retrieved from [Link]

-

Elabscience. (n.d.). Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019, April 29). APPLICATION NUMBER: - 208157Orig1s000 NON-CLINICAL REVIEW(S). Retrieved from [Link]

-

Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

-

Clinical Chemistry. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]

-

Wikipedia. (n.d.). Dihydrofolate reductase. Retrieved from [Link]

-

PubMed. (2024, February 1). Empagliflozin in Heart Failure: Regional Nephron Sodium Handling Effects. Retrieved from [Link]

- Al-Quobaili, F., & Al-Adham, I. (2015). Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135475347, Emofolin sodium. Retrieved from [Link]

- Liu, H., Wang, C., & Li, J. (2023). Empagliflozin: a potential anticancer drug.

- Kumar, L., Verma, S., & Singh, M. (2007). Formulation development and in vitro and in vivo evaluation of membrane-moderated transdermal systems of ampicillin sodium in ethanol: pH 4.7 buffer solvent system. AAPS PharmSciTech, 8(1), E17.

- Matherly, L. H., & Goldman, I. D. (2003). Clinical pharmacokinetics of antitumor antifolates. Clinical Pharmacokinetics, 42(4), 333-353.

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

MDPI. (n.d.). Development and Validation of In Vitro Assessment Protocol of Novel Intravenous Nanoemulsions for Parenteral Nutrition. Retrieved from [Link]

-

PharmGKB. (n.d.). Antimetabolite Pathway - Folate Cycle, Pharmacodynamics. Retrieved from [Link]

-

ResearchGate. (2021, March 27). Prospective Observational Study Comparing Calcium and Sodium Levofolinate in Combination with 5‐Fluorouracil in the FOLFIRI Regimen. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Early Treatment With a Sodium-glucose Co-transporter 2 Inhibitor in High-risk Patients With Acute Heart Failure. Retrieved from [Link]

-

MDPI. (n.d.). SGLT-2 Inhibitors in Cancer Treatment—Mechanisms of Action and Emerging New Perspectives. Retrieved from [Link]

- Gorlick, R., Goker, E., & Trippett, T. (1996). Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity. Journal of Clinical Oncology, 14(8), 2317-2323.

-

National Institutes of Health. (2024, October 28). The Impact of the Novel Sodium-Dependent Glucose Cotransporter 2 Inhibitor, Enavogliflozin, on Cardiac Reverse Remodeling in Heart Failure Patients With Type 2 Diabetes Mellitus: A Case Series. Retrieved from [Link]

-

PubMed. (n.d.). Empagliflozin-A Sodium Glucose Co-transporter-2 Inhibitor: Overview ofits Chemistry, Pharmacology, and Toxicology. Retrieved from [Link]

-

ResearchGate. (2025, September 18). Selective multiplication of dihydrofolate reductase genes in methotrexate-resistant variants of cultured murine cells. Retrieved from [Link]

- Scheen, A. J. (2014). Pharmacokinetic and Pharmacodynamic Profile of Empagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor. Clinical Pharmacokinetics, 53(3), 213-225.

-

PubMed. (2025, June 26). Potential anticancer effects of sodium-glucose cotransporter protein 2 (SGLT2) inhibitors Canagliflozin and Dapagliflozin. Retrieved from [Link]

-

Taylor & Francis Online. (2022, September 30). Cancer chemotherapy: targeting folic acid synthesis. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11949646, Empagliflozin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Folate Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine. Retrieved from [Link]

-

springermedizin.de. (n.d.). Empagliflozin: a potential anticancer drug. Retrieved from [Link]

-

PubMed. (n.d.). The dihydrofolate reductase domain of Plasmodium falciparum thymidylate synthase-dihydrofolate reductase. Gene synthesis, expression, and anti-folate-resistant mutants. Retrieved from [Link]

-

PubMed. (2007, January 26). Formulation development and in vitro and in vivo evaluation of membrane-moderated transdermal systems of ampicillin sodium in ethanol. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Formulation and in vitro evaluation of oral floating matrix tablets of Diclofenac sodium. Retrieved from [Link]

-

PubMed. (2015, September 18). Dihydrofolate Reductase and Thymidylate Synthase Transgenes Resistant to Methotrexate Interact to Permit Novel Transgene Regulation. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of the In Vitro Permeation Parameters of Topical Diclofenac Sodium from Transdermal Pentravan® Products and Hydrogel Celugel Through Human Skin. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Dihydrofolate reductase conserved site (IPR017925). Retrieved from [Link]

Sources

- 1. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Emofolin sodium | C21H25N7Na2O6 | CID 135475347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]

- 7. Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 8. atcc.org [atcc.org]

- 9. Clinical pharmacokinetics of antitumor antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Antifolate Antineoplastics: A Technical Guide to Mechanisms and Therapeutic Evaluation

Introduction: The Enduring Relevance of Antifolates in Oncology

For decades, the strategic disruption of folate metabolism has been a cornerstone of cancer chemotherapy. Antifolates, a class of antimetabolite drugs, exploit the critical dependence of rapidly proliferating cancer cells on one-carbon metabolism for the synthesis of nucleotides and amino acids. A notable, albeit less documented, member of this class is Emofolin sodium (also known as Ketotrexate disodium). While extensive public data on Emofolin sodium is limited, its classification as a synthetic folate analog positions it within a well-established and impactful family of antineoplastic agents. This guide will delve into the core mechanisms of antifolate drugs, using the foundational principles of this class to provide a comprehensive technical overview for researchers and drug development professionals. We will explore the molecular pathways, detail essential experimental protocols for their evaluation, and present a framework for understanding their therapeutic potential.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action for classical antifolates, including the conceptual basis for Emofolin sodium, is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the transfer of one-carbon units in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4]

By mimicking the structure of folic acid, antifolates bind to the active site of DHFR with high affinity, preventing the binding of the natural substrate, DHF.[4][5] This enzymatic blockade leads to a depletion of the intracellular pool of THF. The downstream consequences of THF depletion are profound and directly impact the ability of cancer cells to replicate.

Key Downstream Effects of DHFR Inhibition:

-

Inhibition of DNA Synthesis: The depletion of THF directly impacts the synthesis of thymidylate, a critical component of DNA. Specifically, the THF derivative, N5,N10-methylenetetrahydrofolate, is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase.[1] Without an adequate supply of dTMP, DNA replication is halted, leading to what is often termed "thymine-less death."

-

Inhibition of RNA and Protein Synthesis: THF derivatives are also crucial for the de novo synthesis of purines (adenine and guanine), which are essential components of both DNA and RNA.[3][6] Furthermore, some amino acid synthesis pathways are dependent on folate-mediated one-carbon transfers. Consequently, DHFR inhibition can also disrupt RNA and protein synthesis, further contributing to cellular arrest and apoptosis.[3]

The collective impact of these disruptions is a potent cytostatic and cytotoxic effect on rapidly dividing cells, which have a high demand for nucleotide and protein synthesis.[3]

Experimental Evaluation of Antifolate Antineoplastics

A robust preclinical evaluation of antifolate compounds involves a tiered approach, progressing from in vitro characterization to in vivo efficacy studies. The following protocols represent standard methodologies in the field of anticancer drug discovery.[7]

In Vitro Assays: Foundational Screening and Mechanistic Insights

In vitro assays are essential for the initial screening of anticancer compounds and for elucidating their mechanisms of action.[8]

These assays provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Experimental Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the antifolate compound (e.g., Emofolin sodium) for a specified duration (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

These assays determine whether the observed decrease in cell viability is due to programmed cell death (apoptosis).

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][13][14]

Experimental Protocol:

-

Cell Treatment: Treat cells with the antifolate compound at various concentrations for a defined period.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Western blotting is used to detect and quantify specific proteins to confirm the molecular mechanism of action.

Experimental Protocol:

-

Protein Extraction: Lyse treated and untreated cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for proteins involved in the folate pathway (e.g., DHFR), cell cycle regulation (e.g., p21, cyclins), and apoptosis (e.g., Bcl-2, caspases).[7]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Studies: Assessing Therapeutic Efficacy and Safety

In vivo studies are crucial for evaluating the therapeutic efficacy and safety of a drug candidate in a living organism.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical anticancer drug evaluation.

Experimental Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the antifolate compound (e.g., Emofolin sodium) via a clinically relevant route (e.g., intraperitoneal or oral) at predetermined doses and schedules.

-

Tumor Monitoring: Measure the tumor volume using calipers at regular intervals throughout the study.

-

Toxicity Monitoring: Monitor the general health of the mice, including body weight, to assess for any drug-related toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.

Quantitative Data Summary

| Assay | Cell Line | Parameter | Value |

| MTT Assay | e.g., MCF-7 (Breast Cancer) | IC50 (72h) | [Insert Value] µM |

| e.g., HCT116 (Colon Cancer) | IC50 (72h) | [Insert Value] µM | |

| Annexin V/PI Assay | e.g., A549 (Lung Cancer) | % Apoptotic Cells (at IC50) | [Insert Value] % |

| Xenograft Study | e.g., A549 | Tumor Growth Inhibition (TGI) | [Insert Value] % |

| Dose | [Insert Value] mg/kg |

Conclusion and Future Directions

Antifolates represent a foundational class of antineoplastic agents with a well-defined mechanism of action centered on the inhibition of dihydrofolate reductase. While the specific preclinical and clinical data for Emofolin sodium are not extensively published, its classification as a folate analog provides a strong rationale for its potential anticancer activity through the disruption of DNA, RNA, and protein synthesis. The experimental workflows detailed in this guide provide a comprehensive framework for the evaluation of such compounds, from initial in vitro screening to in vivo efficacy assessment.

Future research in the field of antifolates continues to focus on overcoming challenges such as drug resistance and toxicity. The development of novel antifolates with improved selectivity for tumor cells, enhanced cellular uptake, and activity against resistant cancer cell populations remains an active area of investigation. As our understanding of cancer metabolism and folate-dependent pathways deepens, the potential for developing next-generation antifolates with superior therapeutic indices holds significant promise for the future of cancer treatment.

References

-

Antifolate analogs: mechanism of action, analytical methodology, and clinical efficacy. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019, March 22). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

The Antifolates. (n.d.). Oncohema Key. Retrieved February 4, 2026, from [Link]

-

The Antifolates. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Anticancer antifolates: current status and future directions. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

-

Dihydrofolate reductase as a therapeutic target. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

-

Dihydrofolate Reductase Inhibitors as Anticancer Agents: Progress and Perspectives in Drug Design and Development. (n.d.). Monash University. Retrieved February 4, 2026, from [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

-

In vivo tumor xenograft model. (n.d.). Bio-protocol. Retrieved February 4, 2026, from [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. (2024, March 23). Immunotherapy Advances. Retrieved February 4, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. Retrieved February 4, 2026, from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

- The Annexin V Apoptosis Assay. (n.d.). University of Georgia.

-

Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. Retrieved February 4, 2026, from [Link]

-

Western Blot: Principles, Procedures, and Clinical Applications. (2025, December 1). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved February 4, 2026, from [Link]

-

Inhibition of DHFR modulates anti-tumor immunity. (2022, June 15). AACR Journals. Retrieved February 4, 2026, from [Link]

-

DHFR. (2019, September 1). Cancer Genetics Web. Retrieved February 4, 2026, from [Link]

Sources

- 1. Antifolate analogs: mechanism of action, analytical methodology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. The association of sodium‐glucose cotransporter 2 inhibitors with cancer: An overview of quantitative systematic reviews - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Empagliflozin for New On-set Heart Failure Study Regardless of Ejection Fraction | Clinical Research Trial Listing [centerwatch.com]

- 10. Meta-analysis of the efficacy and impact on cardiac function of sodium-glucose cotransporter 2 inhibitor Empagliflozin in heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Antifolates | Oncohema Key [oncohemakey.com]

- 12. DHFR | Cancer Genetics Web [cancerindex.org]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer antifolates: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

Emofolin Sodium: A Technical Guide to its Role in the Inhibition of DNA and RNA Synthesis

Abstract

Emofolin sodium (NSC 139490) is a synthetic folate analog belonging to the class of antimetabolites with potent antineoplastic properties. Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), a pivotal enzyme in cellular metabolism. This inhibition leads to a systemic depletion of tetrahydrofolate (THF), a crucial cofactor for the de novo synthesis of purines and thymidylate, which are the essential building blocks of DNA and RNA. This technical guide provides an in-depth exploration of the molecular cascade initiated by emofolin sodium, leading to the profound inhibition of DNA and RNA synthesis. We will dissect the downstream metabolic consequences of DHFR inhibition, present detailed, field-proven protocols for the experimental validation of these effects, and offer insights into the causality behind these experimental designs. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cancer therapeutics and nucleotide metabolism.

Introduction: The Central Role of Folate Metabolism in Cellular Proliferation

Rapidly proliferating cells, a hallmark of cancerous tissues, exhibit a high demand for the molecular precursors of DNA and RNA to sustain their growth and division. The folate metabolic pathway is central to meeting this demand, as it provides the necessary one-carbon units for the synthesis of purines (adenine and guanine) and the pyrimidine, thymine.

Emofolin sodium, as a folate analog, exploits this dependency. Structurally mimicking folic acid, it gains entry into cells and competitively binds to the active site of dihydrofolate reductase (DHFR).[1] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step in the regeneration of the folate pool.[2] By inhibiting DHFR, emofolin sodium effectively shuts down the supply of THF, triggering a cascade of events that culminate in the cessation of DNA and RNA synthesis, and ultimately, cell cycle arrest and apoptosis.[3] Understanding this mechanism is paramount for the rational design and application of antifolate therapies in oncology.

Molecular Mechanism of Action: A Cascade of Inhibition

The inhibitory effect of emofolin sodium on DNA and RNA synthesis is not direct but is a downstream consequence of DHFR inhibition. The following sections delineate this intricate molecular cascade.

Primary Target: Dihydrofolate Reductase (DHFR)

Emofolin sodium acts as a competitive inhibitor of DHFR, binding to the enzyme's active site with high affinity and preventing the binding of its natural substrate, DHF.[1] This inhibition disrupts the folate cycle, leading to a rapid depletion of intracellular THF pools.

-

Causality in Experimental Design: To validate the direct interaction between a compound like emofolin sodium and its target, a direct enzymatic assay is the gold standard. A spectrophotometric DHFR activity assay is a robust and widely used method for this purpose.

Downstream Consequences: Depletion of Tetrahydrofolate (THF) Cofactors

THF and its derivatives are essential one-carbon donors for two critical pathways in nucleotide synthesis:

-

Purine Synthesis: Two key enzymes in the de novo purine synthesis pathway, glycinamide ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICART), require THF derivatives to function.[4]

-

Thymidylate Synthesis: Thymidylate synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction that is critically dependent on a THF derivative, N5,N10-methylenetetrahydrofolate.[5]

Inhibition of DHFR by emofolin sodium starves these pathways of their essential THF cofactors, leading to a halt in the production of purine and thymidylate nucleotides.[1]

Figure 1: Mechanism of Emofolin Sodium Action.

Experimental Validation: A Multi-faceted Approach

A rigorous and multi-pronged experimental approach is necessary to fully characterize the inhibitory effects of emofolin sodium on DNA and RNA synthesis. The following protocols are designed as self-validating systems, where the results of each experiment corroborate the others to build a cohesive mechanistic understanding.

Quantifying Target Engagement: DHFR Activity Assay

This assay directly measures the enzymatic activity of DHFR in the presence of an inhibitor, providing a quantitative measure of target engagement, typically expressed as an IC50 value.

Experimental Protocol: Spectrophotometric DHFR Activity Assay [6][7]

-

Principle: DHFR activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 75 mM β-mercaptoethanol, 1 mg/mL BSA.

-

NADPH solution: 10 mM in assay buffer.

-

Dihydrofolate (DHF) solution: 2 mM in assay buffer containing 10 mM β-mercaptoethanol.

-

Recombinant human DHFR enzyme.

-

Emofolin sodium or other inhibitors at various concentrations.

-

-

Procedure:

-

In a 96-well UV-transparent plate, add 160 µL of assay buffer, 10 µL of NADPH solution, and 10 µL of DHFR enzyme solution to each well.

-

Add 10 µL of emofolin sodium at various concentrations (or vehicle control) to the respective wells and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the DHF solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Plot the percentage of DHFR inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Quantitative Data for DHFR Inhibitors

| Inhibitor | Human DHFR IC50 (nM) | Reference |

| Methotrexate | 0.02 - 10 | [8] |

| Pemetrexed | 7.2 | [9] |

| Fluorofolin | 2.5 | [3] |

Assessing the Impact on DNA Synthesis

The depletion of nucleotide precursors directly impacts the rate of DNA replication. This can be quantified using several robust methods.

This assay measures the incorporation of a thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA, providing a direct measure of DNA replication.

Experimental Protocol: BrdU Incorporation Assay by Flow Cytometry

-

Principle: Cells actively synthesizing DNA will incorporate BrdU. Following fixation and permeabilization, an anti-BrdU antibody conjugated to a fluorophore is used to detect the incorporated BrdU.

-

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of emofolin sodium for the desired time (e.g., 24 hours).

-

Add BrdU to the culture medium at a final concentration of 10 µM and incubate for 1-2 hours at 37°C.

-

Harvest and wash the cells with PBS.

-

Fix and permeabilize the cells using a commercially available kit or a buffer containing paraformaldehyde and a detergent like saponin.

-

Treat the cells with DNase I to expose the incorporated BrdU.

-

Stain the cells with a fluorescently labeled anti-BrdU antibody.

-

Analyze the cells by flow cytometry, gating on the cell population and quantifying the fluorescence intensity of the BrdU-positive cells.

-

Inhibition of DNA synthesis leads to a characteristic arrest in the S-phase of the cell cycle. This can be visualized and quantified by staining cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

-

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of a stained cell is proportional to its DNA content. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N, and cells in S phase have an intermediate amount.

-

Procedure:

-

Treat cells with emofolin sodium as described above.

-

Harvest and wash the cells.

-

Fix the cells in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry, collecting the fluorescence signal in the linear range.

-

-

Data Analysis:

-

Generate a histogram of DNA content.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the S-phase is indicative of DNA synthesis inhibition.

-

Figure 2: Workflow for DNA Synthesis Inhibition Assays.

Quantifying RNA Synthesis Inhibition

While the primary effect of DHFR inhibition on nucleic acid synthesis is often considered in the context of DNA replication, the depletion of purine nucleotides also significantly impacts RNA synthesis.

Experimental Protocol: In Vitro Transcription Assay

-

Principle: This cell-free assay measures the activity of RNA polymerase in synthesizing RNA from a DNA template in the presence of ribonucleotide triphosphates (NTPs). The effect of an inhibitor can be assessed by its impact on the rate of RNA production.

-

Reagents:

-

Linearized DNA template containing a promoter (e.g., T7, SP6).

-

RNA polymerase (e.g., T7 RNA polymerase).

-

A mixture of ATP, CTP, GTP, and UTP (one of which is radioactively or fluorescently labeled).

-

Transcription buffer.

-

Cell extracts from emofolin sodium-treated and control cells (as the source of potentially depleted NTPs).

-

-

Procedure:

-

Prepare cell extracts from control and emofolin sodium-treated cells to isolate the intracellular nucleotide pools.

-

Set up the in vitro transcription reaction by combining the DNA template, RNA polymerase, transcription buffer, and the cell extract.

-

Initiate the reaction by adding the labeled NTP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and precipitate the newly synthesized RNA.

-

Quantify the amount of labeled RNA using scintillation counting or fluorescence measurement.

-

-

Data Analysis: Compare the amount of RNA synthesized using extracts from treated versus control cells. A reduction in RNA synthesis in the presence of extracts from emofolin-treated cells would indicate a depletion of the necessary NTP precursors.

Direct Measurement of Nucleotide Pool Depletion

The most direct way to confirm the mechanism of action is to quantify the intracellular concentrations of purine and pyrimidine nucleotides. Liquid chromatography-mass spectrometry (LC-MS) is the state-of-the-art technique for this analysis.

Experimental Protocol: Quantification of Intracellular Nucleotides by LC-MS/MS

-

Principle: Cells are lysed, and the metabolites are extracted. The nucleotides are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.

-

Procedure:

-

Culture cells and treat with emofolin sodium.

-

Rapidly quench metabolic activity by washing with ice-cold saline and then adding ice-cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system and perform targeted analysis for the nucleotides of interest (dATP, dGTP, dCTP, dTTP, ATP, GTP, CTP, UTP).

-

-

Data Analysis:

-

Generate standard curves for each nucleotide using known concentrations.

-

Quantify the absolute concentration of each nucleotide in the samples.

-

Compare the nucleotide levels in emofolin sodium-treated cells to control cells. A significant decrease in purine and thymidylate pools would be expected.

-

Concluding Remarks and Future Directions

Emofolin sodium represents a classic example of a rationally designed antimetabolite that targets a fundamental process in rapidly dividing cells. Its mechanism, centered on the inhibition of dihydrofolate reductase, provides a clear and experimentally verifiable pathway leading to the inhibition of DNA and RNA synthesis. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the cellular and molecular effects of emofolin sodium and other antifolate compounds.

Future research in this area could focus on several key aspects: exploring potential mechanisms of resistance to emofolin sodium, such as upregulation of DHFR or alterations in folate transporters; investigating synergistic combinations with other chemotherapeutic agents that target different cellular pathways; and utilizing modern metabolomic approaches to gain a more comprehensive understanding of the metabolic reprogramming induced by DHFR inhibition. A thorough understanding of these aspects will be crucial for the continued development and optimization of antifolate therapies in the fight against cancer.

References

-

What is the mechanism of Methotrexate? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved February 7, 2024, from [Link]

-

A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC. (n.d.). NCBI. Retrieved February 7, 2024, from [Link]

-

Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC. (n.d.). NCBI. Retrieved February 7, 2024, from [Link]

-

In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC. (n.d.). NCBI. Retrieved February 7, 2024, from [Link]

-

In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - Bio-protocol. (2018, January 5). Bio-protocol. Retrieved February 7, 2024, from [Link]

-

Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). UT Health San Antonio. Retrieved February 7, 2024, from [Link]

-

A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. (2007, February 1). American Association for Cancer Research. Retrieved February 7, 2024, from [Link]

-

The structural basis for NSAID inhibition of human dihydrofolate reductase - PMC. (n.d.). NCBI. Retrieved February 7, 2024, from [Link]

-

RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation - NIH. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

Synthesis and Biological Evaluation of Novel Bufalin Derivatives - MDPI. (2022, April 4). MDPI. Retrieved February 7, 2024, from [Link]

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - MDPI. (2019, March 22). MDPI. Retrieved February 7, 2024, from [Link]

-

DNA Cell Cycle Analysis with PI. (n.d.). Retrieved February 7, 2024, from [Link]

-

Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - KoreaMed Synapse. (2010, September 3). KoreaMed Synapse. Retrieved February 7, 2024, from [Link]

-

Assaying cell cycle status using flow cytometry - PMC. (n.d.). NCBI. Retrieved February 7, 2024, from [Link]

-

Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) - Bio-protocol. (n.d.). Bio-protocol. Retrieved February 7, 2024, from [Link]

-

Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - NIH. (2017, July 18). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

2.3: Prepare RNA by IVT - Biology LibreTexts. (2021, August 1). Biology LibreTexts. Retrieved February 7, 2024, from [Link]

-

Synthesis and biological evaluation of novel sulfonanilide compounds as antiproliferative agents for breast cancer - PubMed. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

-

Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). Waters. Retrieved February 7, 2024, from [Link]

-

(PDF) Selective multiplication of dihydrofolate reductase genes in methotrexate-resistant variants of cultured murine cells - ResearchGate. (2025, September 18). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Dihydrofolate reductase as a therapeutic target - PubMed - NIH. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

Dihydrofolate reductase - Wikipedia. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]

-

DHFR inhibitors - Adooq Bioscience. (n.d.). Adooq Bioscience. Retrieved February 7, 2024, from [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.). University College London. Retrieved February 7, 2024, from [Link]

Sources

- 1. Syntheses and biological activity of bisdaunorubicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibition of dihydrofolate reductase by folate analogues: structural requirements for slow- and tight-binding inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological activity of the diphosphorylphosphonate derivatives of (+)- and (–)-cis-9-(4′-hydroxycyclopent-2′-enyl)guanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological activity of 5-fluorotubercidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of isodoxorubicin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities | MDPI [mdpi.com]

- 9. Synthesis and biological evaluation of novel antifolate analogs as potential anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Emofolin Sodium: Chemical Structure, Properties, and Antineoplastic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

As the landscape of cancer therapeutics continues to evolve, the exploration of novel antimetabolites remains a cornerstone of oncological research. Among these, folate analogs have historically played a pivotal role in chemotherapy. This technical guide provides a comprehensive overview of Emofolin sodium, a synthetic folate analog with potential as an antineoplastic agent. This document, intended for researchers, scientists, and drug development professionals, delves into the core chemical structure, physicochemical properties, mechanism of action, and the available preclinical and clinical insights on Emofolin sodium. By synthesizing the current knowledge, this guide aims to serve as a valuable resource for those seeking to understand and potentially advance the therapeutic application of this compound.

Chemical Identity and Structure

Emofolin sodium, also known by its National Cancer Institute (NCI) designation NSC-139490 and as MeTHHF disodium, is the disodium salt of 5-methyltetrahydrohomofolic acid.[1] It belongs to the class of antifolates, which are structurally similar to folic acid and interfere with its metabolic pathways.

The chemical structure of Emofolin sodium is characterized by a pteridine ring, a p-aminobenzoyl group, and a glutamate moiety, with an additional methylene group in the side chain compared to tetrahydrofolic acid, classifying it as a "homo" analog. The sodium salt form enhances its solubility for potential pharmaceutical formulations.

IUPAC Name: disodium;(2S)-2-[[4-[2-(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)ethylamino]benzoyl]amino]pentanedioate[2]

Chemical Structure Diagram

Caption: Proposed general synthetic workflow for Emofolin sodium.

Mechanism of Action: Dihydrofolate Reductase Inhibition

As a folate antimetabolite, the primary mechanism of action of Emofolin sodium is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). [1]DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. [3]By inhibiting DHFR, Emofolin sodium depletes the intracellular pool of THF, leading to the inhibition of DNA and RNA synthesis, and ultimately, cell death. [3][4]This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.

Signaling Pathway of DHFR Inhibition

Caption: Mechanism of action of Emofolin sodium via inhibition of DHFR.

Preclinical and Clinical Data

While extensive public data on the preclinical and clinical evaluation of Emofolin sodium is limited, some key findings provide insight into its potential as an antineoplastic agent.

In Vitro Antitumor Activity

Emofolin sodium (NSC-139490) was included in the National Cancer Institute's NCI-60 panel, a screen of approximately 60 different human cancer cell lines. [2]Although the specific results of this screen are not detailed in the readily available literature, its inclusion signifies that it was identified as a compound with potential anticancer activity worthy of further investigation. The general protocol for such screens involves determining the concentration of the compound that causes 50% growth inhibition (GI50) for each cell line. [5]

Clinical Pharmacokinetics

A clinical pharmacokinetic study of DL-N5-Methyltetrahydrohomofolate (MTHHF; NSC-139490) was conducted in six patients. The study revealed the following key parameters after intravenous infusion: [6]

-

Plasma Elimination: Triexponential pattern.

-

Half-lives:

-

Initial: 20.1 minutes

-

Intermediary: 4.5 hours

-

Terminal: 74.6 hours

-

-

Volume of Distribution: 1.6 L/kg, suggesting extensive tissue binding.

-

Total Clearance: 0.2 mL/kg/min.

-

Excretion: Approximately 68% of the administered dose was excreted in the urine within the first 24 hours.

-

Protein Binding: Approximately 50% bound to plasma proteins.

-

Metabolism: The drug was not metabolized in humans.

The long terminal half-life and extensive tissue binding suggest that the dosing schedule should be carefully considered to avoid cumulative toxicity. [6]

Analytical Methodologies

The accurate quantification of Emofolin sodium in biological matrices and pharmaceutical formulations is crucial for research and development. While a specific, validated HPLC method for Emofolin sodium is not detailed in the available literature, methods for similar folate analogs, such as methotrexate, can provide a foundation for method development. [3][7]

General Principles for HPLC Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would likely be suitable for the analysis of Emofolin sodium.

-

Column: A C18 column is a common choice for separating folate analogs.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) at a controlled pH and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase is a critical parameter to optimize due to the ionizable nature of folate analogs.

-

Detection: UV detection is a common method for folate analogs, with the detection wavelength optimized based on the UV spectrum of Emofolin sodium. Mass spectrometry (LC-MS/MS) would provide higher sensitivity and selectivity, which is particularly important for analyzing samples from biological matrices.

Sample Preparation Protocol for Biological Matrices (A General Approach)

-

Protein Precipitation: For plasma or serum samples, protein precipitation is a necessary first step. This can be achieved by adding a cold organic solvent such as acetonitrile or methanol.

-

Centrifugation: The mixture is then centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant, containing the analyte of interest, is carefully collected.

-

Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase before injection into the HPLC system.

-

Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, solid-phase extraction can be used for sample clean-up and concentration.

Future Directions and Conclusion

Emofolin sodium presents an interesting profile as a potential antineoplastic agent, acting through the well-established mechanism of dihydrofolate reductase inhibition. Its pharmacokinetic profile in humans suggests extensive tissue distribution and a long terminal half-life. However, a significant gap exists in the publicly available data regarding its in vitro and in vivo antitumor efficacy, detailed physicochemical properties, and a validated synthetic pathway.

For drug development professionals and researchers, the following areas warrant further investigation:

-

Comprehensive Physicochemical Profiling: Detailed studies on solubility at various pH values, pKa determination, and stability under different stress conditions are essential for formulation development.

-

In Vitro Efficacy Studies: A systematic evaluation of the cytotoxicity of Emofolin sodium against a broad panel of cancer cell lines is needed to identify potential indications.

-

In Vivo Antitumor Studies: Preclinical animal models are required to assess the in vivo efficacy, toxicity, and pharmacokinetic/pharmacodynamic relationships of Emofolin sodium.

-

Synthesis Optimization: The development and validation of a scalable and efficient synthetic route are crucial for further development.

-

Analytical Method Validation: A robust and validated analytical method for the quantification of Emofolin sodium in various matrices is a prerequisite for preclinical and clinical studies.

References

- Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. (2012). PLoS One, 7(7), e41770.

- Stability of cefazolin sodium in polypropylene syringes and polyvinylchloride minibags. (2011). The Canadian Journal of Hospital Pharmacy, 64(4), 256–262.

- Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. (1993). Journal of Chemotherapy, 5(6), 369–376.

- Empagliflozin: a potential anticancer drug. (2023).

- Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. (2023). Molecules, 28(18), 6681.

- Synthesis of (6S)-5,6,7,8-tetrahydrofolic acid. (2006).

- Rapid TLC with Densitometry for Evaluation of Naproxen Stability. (2022). Molecules, 27(15), 4994.

- Conformational analysis of folates and folate analogues. (2008). Journal of the American Chemical Society, 130(44), 14649–14659.

- Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Deriv

- One-pot enzymatic synthesis of l-5-methyltetrahydrofolate from folic acid using enzyme cascades. (2021). Reaction Chemistry & Engineering, 6(10), 1845–1852.

- A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring. (2023).

- Stability of cefazolin sodium in polypropylene syringes and polyvinylchloride minibags. (2011). The Canadian Journal of Hospital Pharmacy, 64(4), 256–262.

- Synthesis and biological activity of 5,11-methylenetetrahydro-5-deazahomofolic acid. (1993). Journal of Medicinal Chemistry, 36(15), 2228–2233.

- A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring. (2023).

- Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7. (2024). Research Results in Pharmacology, 10(3), 1–10.

- Different Analytical Method used for the Estimation of Methotrexate in Rheumatoid Arthritis. (2022). Prime Scholars Library, 10(7), 1-6.

- Solubility of organic compounds. (2023). Khan Academy.

- NCI cell lines. (2001). UKRAIN.

- Folate. (2023).

- Oncolines® Profiling Explained. (2024). Crown Bioscience.

- Clinical pharmacokinetics of 5-methyltetrahydrohomofolate. (1979). Cancer Research, 39(9), 3779–3782.

- Solubility of naproxen, naproxen sodium salt, and naproxenbased ILs in water or ethanol at 25 and 37 °C. (2023).

- A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. (2021). Therapeutics and Clinical Risk Management, 17, 1187–1197.

- Solubility - What dissolves in Wh

- ASEAN Guideline on Stability Study of Drug Product. (2005).

- Cell based in vitro assays & molecular analyses. (n.d.). EPO Berlin Buch GmbH.

- Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. (1985). Biochemical Journal, 227(3), 933–941.

- Physicochemical, pharmacological and analytical profile of folic acid: a comprehensive review. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-10.

- Dihydrofolate reductase inhibitor. (2016). SlideShare.

- The Analysis of Folate and its Metabolic Precursors in Biological Samples. (2006).

- Physicochemical Characteristics, Analytics and Metabolism of Folate in Plants. (2015). Journal of Agricultural Science and Technology A, 5(6), 445-454.

- Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... (2023).

- A Method for the Analysis of Natural and Synthetic Folate in Foods. (2004).

Sources

- 1. Synthesis of 5,11-methenyltetrahydrohomofolate and its antifolate activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ukrain.ua [ukrain.ua]

- 4. Clinical pharmacokinetics of 5-methyltetrahydrohomofolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]

- 7. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Emofolin Sodium (Ketotrexate): A Mechanistic Deep Dive into Antifolate Pharmacology

Executive Summary

Emofolin Sodium , scientifically known as Ketotrexate Sodium or 5-methyltetrahydrohomofolate sodium (NSC 139490), is a specialized antifolate distinct from classical agents like Methotrexate (MTX). While MTX primarily targets dihydrofolate reductase (DHFR), Emofolin Sodium operates via a "lethal synthesis" mechanism. It mimics the biologically active folate 5-methyltetrahydrofolate (5-MTHF) , entering the folate cycle as a substrate for Methionine Synthase (MTR) before being converted into its active cytotoxic form, Tetrahydrohomofolate (THHF) , which potently inhibits Thymidylate Synthase (TS) .

This guide provides a technical analysis of its pharmacodynamics, metabolic activation pathways, and experimental protocols for evaluating its efficacy in overcoming multidrug resistance (MDR).

Part 1: Chemical Architecture & Molecular Identity

To understand Emofolin Sodium's activity, one must analyze its structural deviation from natural folates. The critical modification is the "homo" designation, indicating the expansion of the methylene bridge between the pteridine ring and the p-aminobenzoic acid (PABA) moiety.

| Compound | Chemical Identity | Primary Target / Role |

| 5-MTHF | 5-methyltetrahydrofolate | Natural Vitamin B9; Carbon donor for Methionine Synthase. |

| MTX | Methotrexate | DHFR Inhibitor; Depletes intracellular reduced folates. |

| Emofolin Sodium | 5-methyltetrahydrohomofolate | False Substrate for Methionine Synthase; Precursor to TS inhibitor. |

The "Trojan Horse" Mechanism

Unlike MTX, which blocks the cycle at the entry point (DHFR), Emofolin Sodium enters the cycle disguised as 5-MTHF.

-

Uptake: It is transported into the cell via the Reduced Folate Carrier (RFC) , often with higher affinity than folic acid.

-

Activation: It serves as a substrate for Methionine Synthase (MTR) , donating its methyl group to homocysteine.

-

Lethality: The product of this reaction is Tetrahydrohomofolate (THHF) . Unlike natural tetrahydrofolate (THF), THHF cannot cycle efficiently; instead, it binds tightly to Thymidylate Synthase (TS) , causing "thymineless death."

Part 2: The Emofolin Activation Pathway (Graphviz)

The following diagram illustrates the metabolic activation of Emofolin Sodium and its downstream blockade of DNA synthesis.

Figure 1: The "Lethal Synthesis" pathway of Emofolin Sodium. The drug acts as a pseudo-substrate for Methionine Synthase to generate the active inhibitor Tetrahydrohomofolate (THHF).

Part 3: Experimental Protocols for Validation

For researchers validating Emofolin Sodium's efficacy, standard cytotoxicity assays are insufficient. You must prove the mechanism (TS inhibition vs. DHFR inhibition) using Metabolite Rescue Assays .

Protocol 1: Differential Metabolite Rescue Assay

Objective: To distinguish between DHFR inhibition (MTX-like) and TS inhibition (Emofolin-like).

Reagents:

-

RPMI-1640 folate-free medium.

-

Dialyzed Fetal Bovine Serum (dFBS) (to remove endogenous folates).

-

Rescue Agent A: Thymidine (10 µM) – Bypasses TS inhibition.

-

Rescue Agent B: Hypoxanthine (100 µM) – Bypasses Purine synthesis inhibition (GARFT/AICARFT).

-

Rescue Agent C: Leucovorin (5-Formyl-THF) – Pan-folate rescue (bypasses DHFR).

Workflow:

-

Seeding: Plate cancer cells (e.g., L1210 or CCRF-CEM) at 5,000 cells/well in 96-well plates using folate-free medium + 10% dFBS.

-

Treatment: Treat cells with a dose-response curve of Emofolin Sodium (0.1 nM – 10 µM).

-

Rescue Conditions:

-

Group 1: Emofolin Only (Control).

-

Group 2: Emofolin + Thymidine (10 µM).

-

Group 3: Emofolin + Hypoxanthine (100 µM).

-

-

Incubation: 72 hours at 37°C, 5% CO2.

-

Readout: Assess viability using CellTiter-Glo or MTT.

Interpretation:

-

TS Inhibitor (Emofolin): Toxicity is fully reversed by Thymidine alone.

-

DHFR Inhibitor (MTX): Toxicity requires both Thymidine and Hypoxanthine (or Leucovorin) for full rescue, as DHFR blockade stops both dTMP and Purine synthesis.

-

Self-Validation: If Thymidine alone rescues viability, the drug is confirmed to act downstream of the methyl-transfer step, specifically at TS.

Protocol 2: LC-MS/MS Quantification of Intracellular Polyglutamates

Objective: To measure the accumulation of Emofolin polyglutamates (active retention form).

-

Lysis: Wash treated cell pellets with ice-cold PBS. Resuspend in 200 µL boiling phosphate buffer (100 mM, pH 6.0) containing 50 mM sodium ascorbate (antioxidant).

-

Extraction: Boil for 5 minutes to denature proteins. Centrifuge at 14,000 x g for 10 min.

-

Enzymatic Treatment: Treat supernatant with Rat Plasma Conjugase (contains gamma-glutamyl hydrolase) to convert polyglutamates back to monoglutamates for total drug quantification, OR analyze polyglutamates directly if standards are available.

-

LC-MS/MS:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile / 10mM Ammonium Acetate (Gradient).

-

Transition: Monitor specific MRM transitions for 5-methyltetrahydrohomofolate (Molecular weight will be +14 Da vs 5-MTHF).

-

Part 4: Therapeutic Implications & Data Summary

Emofolin Sodium is particularly relevant for Methotrexate-Resistant phenotypes, specifically those with:

-

Impaired Polyglutamylation: Emofolin may be less dependent on long-chain polyglutamylation for retention than MTX.

-

High MTR Expression: Tumors with upregulated Methionine Synthase will activate Emofolin more efficiently.

Comparative Pharmacodynamics

| Parameter | Methotrexate (MTX) | Emofolin Sodium (Ketotrexate) |

| Primary Target | DHFR (Dihydrofolate Reductase) | TS (Thymidylate Synthase) via activation |

| Mechanism | Direct Inhibition | Lethal Synthesis (Prodrug-like) |

| Rescue Agent | Leucovorin (5-Formyl-THF) | Thymidine (Specific) |

| Cross-Resistance | High (via RFC downregulation) | Partial (Uses RFC, but different intracellular fate) |

| Toxicity Profile | GI Mucositis, Myelosuppression | Myelosuppression (Thymineless death) |

References

-

National Cancer Institute (NCI).Ketotrexate Sodium (Emofolin Sodium) - Drug Dictionary.

-

Source:

-

-

Mishra, L. C., et al. (1979). Disposition of 5-methyltetrahydrohomofolate in mice, dogs, and monkeys.[1] Cancer Treatment Reports, 63(2), 201–207.[1]

-

Source:

-

-

MedChemExpress.Ketotrexate sodium (Emofolin sodium) Product Monograph.

-

Source:

-

-

Scanlon, K. J., et al. (1987).The effect of folate on the methotrexate/indomethacin interaction in a murine cancer cell line. British Journal of Pharmacology, 91(1), 229–235.

-

Source:

-

-

Kisliuk, R. L., et al. (1974). 5-Methyltetrahydrohomofolate: A substrate for cobalamin methyltransferases and an inhibitor of cell growth.[2] Archives of Biochemistry and Biophysics, 163(1), 122-132.[2]

-

Source:

-

Sources

Unveiling the Untapped Therapeutic Landscape of Emofolin Sodium: A Technical Guide to Identifying Cellular Targets Beyond DHFR

For Immediate Distribution to the Scientific Community

Abstract

Emofolin sodium, a synthetic folate analog, is well-established as a potent competitive inhibitor of dihydrofolate reductase (DHFR), a cornerstone of its antineoplastic activity.[1] This mechanism, leading to the depletion of nucleotide pools and subsequent inhibition of DNA, RNA, and protein synthesis, has been the central focus of its pharmacological profile.[1] However, the complex clinical responses and potential for unforeseen side effects necessitate a broader investigation into its cellular interactions. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for identifying and validating potential cellular targets of Emofolin sodium beyond DHFR. By leveraging a multi-pronged approach encompassing computational, biophysical, and proteomic methodologies, we aim to illuminate the full spectrum of Emofolin sodium's mechanism of action, paving the way for optimized therapeutic strategies and novel applications.

Introduction: The Rationale for Expanding the Target Profile of Emofolin Sodium

While the inhibition of DHFR is a validated and powerful anticancer strategy, a singular focus on this primary target may overlook other significant cellular interactions that contribute to both the therapeutic efficacy and potential toxicity of Emofolin sodium. The phenomenon of drug polypharmacology, where a single molecule interacts with multiple targets, is increasingly recognized as a critical factor in drug development. Investigating off-target effects is not merely an academic exercise; it provides invaluable insights into potential side effects, mechanisms of resistance, and opportunities for drug repurposing.

For instance, the study of SGLT2 inhibitors like empagliflozin has revealed cardioprotective effects that are independent of their primary glucose-lowering mechanism, suggesting engagement with alternative cellular pathways.[2][3][4][5][6] Similarly, understanding the broader target landscape of Emofolin sodium could elucidate unexplained clinical observations and unlock its full therapeutic potential.

This guide will detail a systematic and robust workflow for the deconvolution of Emofolin sodium's cellular targets, moving from predictive computational models to direct experimental validation.

A Multi-Modal Strategy for Target Identification

A successful target identification campaign relies on the convergence of evidence from orthogonal approaches. We advocate for a three-pronged strategy that integrates computational prediction, in-vitro biophysical validation, and in-cellulo proteomic profiling.

Figure 1: A multi-pronged approach for target identification.

Phase 1: Computational Target Prediction

Computational methods offer a rapid and cost-effective means to generate a prioritized list of potential Emofolin sodium binding partners.[7][8] These approaches primarily fall into two categories: ligand-based and structure-based methods.

-

Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often exhibit similar biological activities. By comparing the chemical structure of Emofolin sodium to extensive databases of compounds with known protein targets, we can infer potential interactions.[7]

-

2D and 3D Similarity Searching: Algorithms can screen databases for molecules with similar fingerprints or pharmacophoric features to Emofolin sodium.

-

Quantitative Structure-Activity Relationship (QSAR): Statistical models can be built to correlate chemical structures with biological activities, predicting potential targets for Emofolin sodium based on its structural properties.[8]

-

-

Structure-Based Approaches: If the three-dimensional structures of potential target proteins are known, molecular docking simulations can predict the binding affinity and pose of Emofolin sodium within their active or allosteric sites.

Table 1: Recommended Computational Tools for Target Prediction

| Tool/Database | Method | Key Features |

| ChEMBL | Ligand-Based | Large, curated database of bioactive molecules with drug-like properties. |

| PubChem | Ligand-Based | Extensive database of chemical compounds and their biological activities.[9] |

| 3Decision | Structure-Based & Ligand-Based | Integrates 2D and 3D approaches for target prediction.[10] |

| Various AI/ML Platforms | Ligand-Based | Utilize machine learning algorithms to predict drug-target interactions.[11] |

Experimental Protocol: In Silico Target Prediction

-